6-Chloronoradrenaline
Description
Significance of Noradrenaline Analogues in Receptor Research
Noradrenaline (norepinephrine) is a critical catecholamine neurotransmitter that mediates a wide array of physiological processes, including attention, arousal, and blood pressure regulation, through its interaction with adrenergic receptors (adrenoceptors). nih.gov These receptors are classified into two main types, alpha (α) and beta (β), each with further subtypes (e.g., α1, α2, β1, β2, β3). nih.govumn.edu
The development of noradrenaline analogues, including those modified by halogenation (the addition of a halogen atom such as chlorine, bromine, or iodine), is a key strategy in drug discovery and receptor research. nih.gov By systematically altering the structure of the parent molecule, researchers can investigate the structure-activity relationships (SAR) that govern how these molecules bind to and activate their receptors. nih.gov
This process allows for the development of compounds with increased selectivity for a specific receptor subtype. nih.gov A selective agonist or antagonist is a powerful tool, enabling the isolation and study of a single receptor subtype's function without the confounding effects of activating other receptors. nih.gov Halogenation, in particular, can alter a molecule's electronic properties, lipophilicity, and conformation, thereby influencing its affinity and efficacy at the receptor target. researchgate.net The insights gained from studying these analogues are fundamental to designing more effective therapeutic agents with fewer side effects for conditions ranging from hypertension to asthma.
Historical Context of 6-Chloronoradrenaline Research
The investigation of ring-chlorinated noradrenaline analogues dates back several decades, as researchers sought to understand how the position of a halogen on the catechol ring influences pharmacological activity. A key study in the historical context of this compound was published in 1986, which evaluated the alpha- and beta-adrenoceptor activity of 2- and 6-ring-chlorinated noradrenaline analogues in vitro. researchgate.net This comparative study provided early, crucial insights into the differential effects of positional chlorination on receptor affinity. researchgate.net
Later, in 1999, significant progress was made in the chemical synthesis of this compound. Research led by Knollmüller and colleagues described a method for producing enantiomerically pure this compound hydrochloride. The ability to synthesize specific stereoisomers (enantiomers) is vital in pharmacology, as often only one enantiomer of a chiral drug is responsible for the desired therapeutic effect. These synthetic advancements provided researchers with the high-purity compounds necessary for more precise pharmacological characterization.
Scope and Academic Relevance of this compound Investigations
The academic relevance of this compound lies primarily in its utility as a pharmacological tool for dissecting the structure-activity relationships of adrenergic ligands. By comparing its receptor binding and functional activity profile to that of noradrenaline and other analogues, such as 2-chloronoradrenaline, researchers can deduce the role that specific structural modifications play in receptor recognition and activation.
The 1986 study, for instance, used this compound to demonstrate that chlorination at the 6-position of the catechol ring has a markedly different impact on β1-receptor affinity compared to chlorination at the 2-position. researchgate.net This type of specific, targeted investigation helps to map the binding pockets of adrenergic receptors, revealing which areas of the receptor are sensitive to steric or electronic changes on the ligand. The synthesis of its enantiomerically pure forms further enhances its relevance, allowing for detailed studies of stereoselectivity at adrenoceptors.
Structure
3D Structure
Properties
IUPAC Name |
4-[(1R)-2-amino-1-hydroxyethyl]-5-chlorobenzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO3/c9-5-2-7(12)6(11)1-4(5)8(13)3-10/h1-2,8,11-13H,3,10H2/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFLJQMNDLRDYQK-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1O)O)Cl)C(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=CC(=C1O)O)Cl)[C@H](CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10906963 | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-5-chlorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101996-38-7 | |
| Record name | 6-Chloronorepinephrine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101996387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Amino-1-hydroxyethyl)-5-chlorobenzene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10906963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis of 6 Chloronoradrenaline
A significant development in the study of 6-Chloronoradrenaline was the establishment of a method for its enantiomerically pure synthesis. Researchers Knollmüller, Gaertner, Pernerstorfer, and Stegmann detailed a procedure in 1999 for creating 6-chloroepinephrine and 6-chloronorepinephrine hydrochloride.
The synthesis begins with ring-chlorinated O-benzylated dihydroxybenzaldehyde cyanohydrins. These starting materials are protected using an enantiomerically pure acetal-type protecting group. The subsequent steps involve a lithium aluminum hydride reduction, followed by the removal of the chiral auxiliary group and deprotection via hydrogenation. The researchers noted that maintaining well-defined reaction conditions during the hydrogenation step was critical to achieving the target compounds with high chemical yield and enantiomeric purities exceeding 96% enantiomeric excess (ee).
Adrenergic Receptor Interactions and Specificity
Alpha-Adrenoceptor Binding and Activity Profiles
In vitro studies have been conducted to evaluate the alpha-adrenoceptor activity of 6-chloronoradrenaline. nih.gov These studies are crucial for determining the compound's potential effects on physiological processes mediated by alpha-adrenergic signaling, such as smooth muscle contraction. ccjm.org
When compared with its 2-chloro-substituted analogue, this compound shows no significant differences in its affinity for alpha-adrenergic receptors. nih.gov This suggests that the position of the chlorine atom on the catechol ring does not substantially alter the molecule's ability to bind to alpha-adrenoceptors. Both the 2-chloro and 6-chloro analogues were evaluated for their alpha-adrenergic activity in vitro. nih.gov
Alpha-adrenergic receptors are divided into two main subtypes, α1 and α2, which themselves have further subclassifications (α1A, α1B, α1D and α2A, α2B, α2C). tocris.comwikipedia.orgnih.gov These subtypes are coupled to different G-proteins and can trigger opposing physiological responses. frontiersin.orgnih.gov For instance, α1 receptors are typically linked to the Gq protein, leading to smooth muscle contraction, while α2 receptors are often coupled to the Gi protein, which inhibits adenylyl cyclase. nih.govwikipedia.org While research indicates that this compound interacts with alpha-adrenoceptors, detailed studies specifically delineating its binding affinity and functional activity at individual α1 and α2 subtypes are not extensively available in the provided search results. Epinephrine and norepinephrine (B1679862) themselves exhibit relatively equal affinities for both α1 and α2 receptors. nih.gov
Beta-Adrenoceptor Binding and Activity Profiles
The interaction of this compound with beta-adrenergic receptors has also been a focus of research, particularly in comparison to its analogues. nih.gov Beta-receptors are classified into β1, β2, and β3 subtypes, which are involved in processes like cardiac stimulation, smooth muscle relaxation, and lipolysis. nih.govceltarys.comwikipedia.org
A comparative in vitro study revealed that the 2-chloro-substituted analogue of noradrenaline has a much greater affinity for β1-chronotropic receptors than the 6-chloro-substituted analogue. nih.gov This indicates that the placement of the chlorine atom on the noradrenaline molecule is a key determinant of its interaction with β1-adrenergic receptors. nih.gov The β1 receptors are predominantly found in the heart and are crucial for regulating heart rate and contractility. wikipedia.orgnih.gov
| Compound | Relative Affinity for β1-Chronotropic Receptors |
| 2-Chloronoradrenaline | High |
| This compound | Low |
| Data from in vitro evaluation. nih.gov |
Radioligand Binding Techniques for Receptor Characterization
Radioligand binding assays are a fundamental tool for characterizing the interaction of compounds like this compound with adrenergic receptors. europeanpharmaceuticalreview.comnih.gov These assays utilize a radiolabeled ligand that binds to the receptor of interest. europeanpharmaceuticalreview.com By measuring the displacement of the radioligand by an unlabeled compound (the "competitor," such as this compound), researchers can determine the competitor's affinity for the receptor. nih.gov This technique allows for the quantification of binding affinity (expressed as Ki or IC50 values) and receptor density (Bmax). nih.gov Filtration-based assays are a classic method, though higher throughput techniques are now common. europeanpharmaceuticalreview.com These methods are essential for determining the binding profiles discussed in the previous sections.
Molecular Mechanisms of Ligand Recognition at Adrenergic Receptors
The recognition of ligands by adrenergic receptors involves specific molecular interactions between the chemical structure of the ligand and the amino acid residues within the receptor's binding pocket. For catecholamines like noradrenaline and its analogues, the catechol ring and the ethanolamine (B43304) side chain are crucial for binding. The catechol group typically forms hydrogen bonds with serine residues in transmembrane helix 5 of the receptor. nih.gov The protonated amine in the side chain forms a salt bridge with a conserved aspartate residue in transmembrane helix 3. nih.gov The specific position of the chlorine atom in this compound would influence the electronic distribution and steric properties of the catechol ring, thereby altering its interaction with the receptor's binding pocket and contributing to the observed differences in affinity, particularly for β1-receptors. nih.gov The structural basis for subtype selectivity among adrenergic receptors often lies in non-conserved amino acid residues within the binding pocket or at the extracellular loops. mdpi.com
Neuropharmacological Characterization of 6 Chloronoradrenaline
Preclinical In Vitro Pharmacology Studies
Cellular Assay Systems for Receptor Activity
In vitro evaluations are fundamental in characterizing the interaction of a compound with specific biological targets. For 6-Chloronoradrenaline, a ring-chlorinated analog of noradrenaline, cellular assay systems have been employed to determine its activity at adrenergic receptors. These assays typically utilize isolated tissues or cultured cells that express the receptors of interest, allowing for a controlled assessment of the compound's affinity and efficacy.
Research comparing the adrenoceptor activity of 2- and 6-ring-chlorinated noradrenaline analogues has been conducted using such in vitro systems. nih.gov These studies evaluate the compound's effects on both alpha- and beta-adrenoceptors. nih.gov The findings from these cellular assays indicate that while there are no significant differences in alpha-adrenergic affinities between the 2-chloro and 6-chloro substituted analogues, the 2-chloro-substituted version demonstrates a much greater affinity for beta-1-chronotropic receptors. nih.gov This highlights the specificity of this compound's interaction with adrenergic receptor subtypes.
G protein-coupled receptors (GPCRs), which include the adrenergic receptors, are a major target for drug development. mdpi.com Cellular assays for these receptors are crucial for understanding how a ligand, such as this compound, binds to the receptor and initiates a biological response. mdpi.commsdmanuals.com These systems allow for the measurement of binding affinities (Kᵢ values) and functional activities, such as G protein activation. mdpi.com
Table 1: Comparative Adrenoceptor Activity of Noradrenaline Analogues
| Compound | Receptor Affinity/Activity | Key Finding |
|---|---|---|
| This compound | Alpha-Adrenergic Receptors | No significant difference in affinity compared to the 2-chloro-substituted analogue. nih.gov |
| Beta-1-Chronotropic Receptors | Lower affinity compared to the 2-chloro-substituted analogue. nih.gov | |
| 2-Chloronoradrenaline | Beta-1-Chronotropic Receptors | Exhibits a far greater affinity than the 6-chloro-substituted analogue. nih.gov |
Receptor Activation and Signaling Pathway Investigations
Upon binding to a receptor, a ligand can initiate a cascade of intracellular events known as a signaling pathway. khanacademy.org For G protein-coupled receptors like the adrenoceptors, ligand binding triggers a conformational change in the receptor, which in turn activates an associated G protein. nih.gov This activation is the first step in a signaling cascade that can involve second messengers like cyclic AMP (cAMP) and the activation of various protein kinases. khanacademy.orgnih.gov
The activation of adrenergic receptors by a ligand can lead to various physiological responses. For instance, norepinephrine (B1679862) can enhance excitatory neurotransmission through β-adrenergic receptors while producing inhibitory effects via α-2 receptors. nih.gov The specific signaling pathways activated by this compound would determine its ultimate effect on cellular function. These pathways can include the activation of adenylyl cyclase, leading to changes in cAMP levels, or the stimulation of phospholipase C, which results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). khanacademy.orgnih.gov
Investigating these pathways is crucial for understanding the full pharmacological profile of this compound. Techniques to study these pathways include measuring second messenger levels and the phosphorylation state of downstream proteins following receptor activation. nih.gov The specific G protein subtype (e.g., Gs, Gi, Gq) coupled to the receptor determines the nature of the downstream signaling cascade. nih.gov
Preclinical In Vivo Models for Neurotransmitter Systems
Impact on Noradrenergic Neurotransmission Dynamics
In vivo studies are essential to understand how a compound affects complex physiological systems. Techniques like in vivo microdialysis allow for the measurement of neurotransmitter levels in specific brain regions, providing insight into the dynamics of neurotransmission. nih.gov This method can be used to assess how this compound might alter the release of noradrenaline in the brain. nih.gov
The noradrenergic system is crucial for regulating various functions, and its modulation can have significant effects. nih.gov For example, studies have shown that increased noradrenergic neurotransmission in certain brain areas can influence pain perception. nih.gov By using preclinical models, researchers can investigate how this compound impacts the firing of noradrenergic neurons and the subsequent release of norepinephrine. nih.gov Genetically encoded fluorescent sensors are another advanced tool used to monitor norepinephrine release in real-time in living animals, offering high sensitivity and specificity. nih.gov
The activity of noradrenergic neurons and the release of norepinephrine can be influenced by various stimuli and pharmacological agents. biorxiv.org Preclinical models allow for the controlled study of these influences and the specific role of different adrenoceptor subtypes in mediating the observed effects. biorxiv.org
Alterations in Neurotransmitter Release and Uptake Mechanisms
Neurotransmitter signaling is terminated by removal of the neurotransmitter from the synaptic cleft, a process that involves diffusion, enzymatic degradation, and reuptake into the presynaptic terminal or surrounding glial cells. nih.gov The release of neurotransmitters like norepinephrine is a complex process involving the fusion of synaptic vesicles with the presynaptic membrane, triggered by calcium influx. nih.gov
Compounds can alter neurotransmission by affecting either the release or the reuptake of neurotransmitters. nih.govnumberanalytics.com Monoaminergic neurotransmitters, including norepinephrine, are taken back into the presynaptic neuron by specific transporter proteins. taylorandfrancis.com This reuptake mechanism is a key target for many drugs. taylorandfrancis.com
Table 2: Key Mechanisms in Neurotransmitter Dynamics
| Process | Description | Potential Site of Action for this compound |
|---|---|---|
| Neurotransmitter Release | Calcium-dependent fusion of synaptic vesicles with the presynaptic membrane. nih.gov | Modulation of vesicle fusion machinery or presynaptic receptor activity. |
| Neurotransmitter Reuptake | Transport of neurotransmitter from the synaptic cleft back into the presynaptic neuron via transporter proteins. numberanalytics.comtaylorandfrancis.com | Inhibition or interaction with the norepinephrine transporter. |
| Enzymatic Degradation | Breakdown of neurotransmitter by specific enzymes in the synaptic cleft or intracellularly. | Not a primary mechanism for norepinephrine termination, but could be a secondary effect. |
Electrophysiological Studies Related to Neuronal Activity Modulation
Electrophysiological studies are used to measure the electrical activity of neurons and are a direct way to assess how a compound modulates neuronal function. nih.gov Techniques such as single-unit extracellular recordings can isolate the activity of individual neurons and measure changes in their firing rate in response to a pharmacological agent. nih.gov These studies can be performed in vitro using brain slices or in vivo in anesthetized or freely moving animals. biorxiv.orgresearchgate.net
The application of norepinephrine itself can have complex effects on neuronal activity, sometimes causing inhibition and other times excitation, depending on the brain region and the types of receptors present. nih.gov For example, in the basolateral amygdala, norepinephrine can inhibit spontaneous firing. nih.gov
To understand the effects of this compound, electrophysiological recordings could be taken from noradrenergic brain regions, such as the locus coeruleus, or from areas that receive significant noradrenergic input. nih.govnih.gov By applying this compound and observing changes in neuronal firing patterns, researchers can determine whether it has an excitatory or inhibitory effect and which receptor subtypes might be involved. frontiersin.org This provides a direct measure of its functional impact on neuronal circuits. researchgate.netfrontiersin.org
Metabolic Pathways and Biotransformation of 6 Chloronoradrenaline
Enzymatic Degradation Pathways of Catecholamine Analogues
The metabolic journey of catecholamine analogues like 6-Chloronoradrenaline is primarily orchestrated by a series of enzymatic reactions designed to increase their water solubility and facilitate their excretion from the body. arvojournals.orgamegroups.org This process is broadly categorized into Phase I and Phase II metabolism. drughunter.comdrughunter.com
Role of Phase I Enzymes in Biotransformation
Phase I reactions introduce or expose functional groups on the substrate molecule, often serving as the initial step in its metabolic breakdown. drughunter.com For catecholamines and their analogues, the key Phase I enzymes are the monoamine oxidases (MAOs). arvojournals.orgamegroups.org
MAO, located on the outer mitochondrial membrane, catalyzes the oxidative deamination of the amine side chain. arvojournals.orgresearchgate.net This reaction converts the amine group into an aldehyde. sigmaaldrich.com In the context of this compound, it is anticipated that MAO would act on the ethanolamine (B43304) side chain, leading to the formation of a reactive aldehyde intermediate. This aldehyde can then be further oxidized to a carboxylic acid or reduced to an alcohol by other enzymes like aldehyde dehydrogenase and aldehyde reductase, respectively. sigmaaldrich.comnih.gov The presence of the chlorine atom on the catechol ring may influence the affinity of this compound for MAO and the subsequent rate of its deamination compared to endogenous noradrenaline.
Role of Phase II Conjugation Enzymes
Following Phase I modification, or in some cases directly, the molecule undergoes Phase II conjugation reactions. drughunter.comreactome.org These reactions involve the attachment of endogenous polar molecules to the xenobiotic, significantly increasing its hydrophilicity and preparing it for elimination. drughunter.comnih.gov For catecholamine analogues, the principal Phase II enzymes include Catechol-O-methyltransferase (COMT) and sulfotransferases. amegroups.org
Catechol-O-methyltransferase (COMT): This enzyme is pivotal in the metabolism of catechol-containing compounds. amegroups.orgnih.gov COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to one of the hydroxyl groups on the catechol ring. cvpharmacology.com In the case of this compound, COMT is expected to methylate one of the two hydroxyl groups, leading to the formation of O-methylated metabolites. The position of the chlorine atom at the 6-position could potentially influence which hydroxyl group is preferentially methylated.
Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group to hydroxyl or amine groups. drughunter.com The hydroxyl groups of this compound, both on the catechol ring and the ethanolamine side chain, are potential sites for sulfation. This conjugation would result in the formation of highly water-soluble sulfate (B86663) esters.
Glucuronosyltransferases (UGTs): Another important family of Phase II enzymes, UGTs, catalyze the conjugation of glucuronic acid to various functional groups. drughunter.com The hydroxyl groups of this compound are also susceptible to glucuronidation, forming glucuronide conjugates that are readily excreted. arvojournals.orgnih.gov
Potential for Metabolite Formation and Identification
The enzymatic degradation of this compound is expected to produce a variety of metabolites. Based on the known metabolic pathways of catecholamines, the following potential metabolites of this compound can be postulated:
O-methylated metabolites: Formed by the action of COMT on the catechol ring.
Deaminated metabolites: Resulting from the action of MAO on the amine side chain, which can exist as either an acid or an alcohol.
O-methylated-deaminated metabolites: Products of the sequential action of both COMT and MAO.
Conjugated metabolites: Including sulfated and glucuronidated forms of the parent compound and its Phase I metabolites.
The identification and quantification of these metabolites are crucial for a comprehensive understanding of the biotransformation of this compound. Modern analytical techniques, particularly mass spectrometry (MS) coupled with chromatographic separation methods like liquid chromatography (LC-MS) or gas chromatography (GC-MS), are indispensable for this purpose. nih.govthermofisher.comsilantes.com Tandem mass spectrometry (MS/MS) can provide structural information by fragmenting the metabolite ions, aiding in their definitive identification. thermofisher.com
Comparison with Endogenous Noradrenaline Metabolic Fate
The metabolic fate of this compound is expected to parallel that of endogenous noradrenaline, given their structural similarity. nih.govwikipedia.org Both are substrates for the same key metabolizing enzymes: MAO and COMT. amegroups.orgcvpharmacology.com However, the presence of the chlorine atom in the 6-position of the aromatic ring in this compound introduces a key difference that could impact its metabolism in several ways:
Rate of Metabolism: The electron-withdrawing nature of the chlorine atom may alter the electronic properties of the catechol ring and the amine side chain, potentially affecting the rates of enzymatic reactions. This could lead to either faster or slower degradation compared to noradrenaline.
Metabolic Profile: The position of the chlorine atom might influence the regioselectivity of enzymes like COMT, potentially leading to a different ratio of O-methylated isomers compared to noradrenaline.
Pharmacokinetics: Differences in the rate and profile of metabolism will ultimately affect the pharmacokinetic properties of this compound, including its half-life and duration of action, when compared to noradrenaline. nih.gov For instance, a study on the differences in the metabolic fate of noradrenaline released by electrical stimulation versus tyramine (B21549) showed that the context of release can alter the primary metabolites formed. nih.gov This highlights the complexity of predicting metabolic fates, which can be influenced by various physiological factors.
Advanced Research Methodologies and Future Directions
Computational Chemistry and Molecular Modeling Applications
Computational chemistry and molecular modeling have become indispensable tools in drug discovery and molecular pharmacology, offering insights that are often difficult to obtain through experimental methods alone. nih.govwikipedia.org These approaches can be powerfully applied to understand the specific interactions of 6-chloronoradrenaline with its biological targets.
Ligand Docking and Molecular Dynamics Simulations
Ligand Docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor. wikipedia.orgmdpi.com In the context of this compound, docking studies can be employed to model its binding pose within the active sites of various adrenergic receptor subtypes (e.g., α1, α2, β1, β2). By calculating the binding affinity and identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, researchers can gain a structural understanding of its selectivity and potency. For instance, docking could elucidate how the chlorine atom at the 6th position of the catechol ring influences the binding orientation and affinity compared to its parent compound, norepinephrine (B1679862).
| Computational Technique | Application to this compound | Expected Insights |
| Ligand Docking | Predicting the binding pose and affinity of this compound at various adrenergic receptor subtypes. | - Identification of key interacting amino acid residues.- Understanding the structural basis of receptor selectivity.- Comparison of binding modes with norepinephrine. |
| Molecular Dynamics Simulations | Simulating the dynamic behavior of the this compound-receptor complex over time. | - Assessment of the stability of the binding pose.- Elucidation of receptor conformational changes upon binding.- Understanding the role of solvent molecules in the interaction. |
Predictive Modeling for Adrenergic Receptor Interactions
Predictive modeling, utilizing machine learning and quantitative structure-activity relationship (QSAR) studies, can further enhance our understanding of this compound's interactions with adrenergic receptors. By developing computational models based on a dataset of known adrenergic ligands, it is possible to predict the binding affinity and functional activity of novel compounds.
For this compound, predictive models could be developed to:
Forecast its binding affinity for a range of adrenergic receptor subtypes, helping to rationalize its observed pharmacological profile.
Predict its functional activity (agonist, antagonist, or partial agonist) at these receptors.
Computational models have been developed to predict the effects of β-blockers and the influence of receptor polymorphisms on cardiac myocyte function, demonstrating the power of these in silico approaches. nih.gov Similar predictive models could be tailored to investigate the specific properties of this compound.
Advanced Spectroscopic Techniques for Ligand-Receptor Complex Analysis
Advanced spectroscopic techniques offer powerful means to experimentally probe the structure and dynamics of ligand-receptor complexes, providing data that can validate and complement computational models.
Native Mass Spectrometry (MS) has emerged as a valuable tool for studying intact protein-ligand complexes. nih.gov This technique allows for the direct observation of the non-covalent interactions between a ligand and its receptor in a near-native state. For this compound, native MS could be used to:
Confirm the stoichiometry of the ligand-receptor complex.
Determine the binding affinity by measuring the relative abundance of bound and unbound receptor in the presence of varying ligand concentrations.
Investigate the influence of allosteric modulators on the binding of this compound.
Studies on the β1-adrenergic receptor have successfully used native MS to investigate its basal activity and the formation of complexes with transducing partners in the presence of agonists and inverse agonists. nih.gov
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) provides insights into the conformational dynamics of a protein upon ligand binding. biorxiv.org By measuring the rate of deuterium (B1214612) exchange in different regions of the receptor, HDX-MS can identify areas that become more or less solvent-exposed when this compound is bound. This can reveal the allosteric changes that occur throughout the receptor structure upon ligand binding, providing a detailed map of the conformational shifts that lead to receptor activation.
Development of Genetically Modified Animal Models for Studying Adrenergic Systems
Genetically modified animal models are invaluable for studying the in vivo effects of compounds and for understanding the role of specific genes and receptors in physiological and pathological processes. eara.eunih.gov
To dissect the specific actions of this compound, several types of genetically modified animal models could be developed:
Knockout models: Mice or other animals lacking specific adrenergic receptor subtypes could be used to determine which receptors are essential for the observed effects of this compound.
Knock-in models: Animals with specific mutations in adrenergic receptors could be generated to study how these changes affect the binding and efficacy of this compound. This could be particularly useful for investigating the impact of the chlorine substitution on receptor interaction.
Humanized models: Mice expressing human adrenergic receptors could provide a more translationally relevant model for predicting the effects of this compound in humans. eara.eu
Recent advancements in genome-editing technologies like CRISPR/Cas9 have made the generation of such models more efficient and precise, opening up new avenues for in vivo research. scienceopen.combio-integration.orgrrpharmacology.ru Large animal models, such as pigs and non-human primates, which have higher physiological and genetic similarity to humans, are also being increasingly used to model human diseases and could provide more accurate predictions of the effects of novel compounds like this compound. nih.govscienceopen.com
Interdisciplinary Research in Chemical Biology and Neuropharmacology
The comprehensive understanding of this compound's biological actions requires a synergistic approach that integrates chemical biology and neuropharmacology.
Chemical biology focuses on the development and use of small molecules to study and manipulate biological systems. In the context of this compound, this could involve:
Synthesis of novel analogs: Creating a library of related compounds with systematic modifications to the this compound scaffold to probe structure-activity relationships in greater detail.
Development of chemical probes: Designing fluorescently labeled or photo-activatable versions of this compound to visualize its binding to receptors in real-time within living cells.
Neuropharmacology investigates the effects of drugs on the nervous system. Interdisciplinary research in this area would focus on:
Elucidating the downstream signaling pathways activated by this compound at different adrenergic receptor subtypes in various neuronal populations.
Investigating the impact of this compound on neurotransmitter release and neuronal excitability in specific brain circuits.
Exploring the potential therapeutic applications of this compound in neurological and psychiatric disorders where the adrenergic system is implicated.
Q & A
Basic Research Questions
Q. What are the critical methodological considerations for synthesizing 6-Chloronoradrenaline with high purity?
- Answer : Synthesis protocols must prioritize regioselective chlorination of noradrenaline precursors. Key steps include optimizing reaction conditions (temperature, pH, solvent polarity) to minimize byproducts like 4-chloro isomers or oxidation derivatives. Use HPLC or LC-MS to monitor reaction progress and validate purity (>95%) via comparative retention times and mass spectra . Detailed experimental protocols, including reagent sources (e.g., noradrenaline hydrochloride) and purification methods (e.g., recrystallization in ethanol/water), should follow reproducibility guidelines, as outlined in chemistry reporting standards .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Answer : Employ a combination of spectroscopic techniques:
- 1H/13C NMR to confirm substitution patterns and aromatic ring chlorination.
- Circular dichroism (CD) or chiral HPLC to verify enantiomeric purity, as improper stereochemistry can alter pharmacological activity.
- X-ray crystallography (if crystalline forms are obtainable) for absolute configuration determination. Document all spectral data in alignment with IUPAC guidelines, ensuring raw datasets are archived as supplementary materials .
Q. What standardized pharmacological assays are recommended to evaluate this compound’s receptor binding affinity?
- Answer : Use radioligand displacement assays (e.g., [³H]-prazosin for α1-adrenoceptors) with isolated tissue preparations (e.g., rat aorta rings). Include positive (noradrenaline) and negative (vehicle) controls. Calculate IC50 values via nonlinear regression (e.g., GraphPad Prism) and report mean ± SEM from triplicate experiments. Validate cross-reactivity with β-adrenoceptors using selective antagonists like propranolol . Statistical significance thresholds (e.g., p < 0.05) must align with pre-specified hypotheses to avoid Type I errors .
Advanced Research Questions
Q. How can conflicting reports on this compound’s metabolic stability be methodologically reconciled?
- Answer : Discrepancies often arise from interspecies variability in metabolic enzymes (e.g., MAO vs. COMT dominance). Design comparative studies using liver microsomes from human, rat, and mouse models. Quantify metabolite profiles via UPLC-QTOF and apply pharmacokinetic modeling (e.g., one-compartment vs. non-linear kinetics). Address contradictions by meta-analysis: aggregate data from multiple studies, adjust for covariates (e.g., incubation time, enzyme concentrations), and apply false discovery rate (FDR) correction to mitigate false positives .
Q. What experimental strategies resolve isomer co-elution in chromatographic analyses of this compound?
- Answer : Optimize mobile phase composition (e.g., acetonitrile:ammonium formate gradient) and column chemistry (e.g., C18 vs. phenyl-hexyl stationary phases). Use tandem mass spectrometry (MS/MS) for selective ion monitoring of diagnostic fragments (e.g., m/z 154 for chlorine loss). For unresolved peaks, employ orthogonal methods like capillary electrophoresis (CE) or 2D-LC. Validate separation efficiency via spike-and-recovery experiments with synthetic isomers .
Q. How should researchers design in vivo studies to address discrepancies between this compound’s in vitro potency and physiological effects?
- Answer : Conduct dose-response studies in animal models (e.g., hypertensive rats) with telemetric blood pressure monitoring. Compare pharmacokinetic (AUC, Cmax) and pharmacodynamic (receptor occupancy via PET imaging) profiles. Incorporate tissue-specific microdialysis to measure drug concentrations at target sites (e.g., synaptic clefts). Use Bayesian hierarchical models to account for inter-individual variability and censored data .
Q. What methodological frameworks are effective for synthesizing evidence from fragmented studies on this compound’s neuroprotective potential?
- Answer : Follow PRISMA guidelines for systematic reviews: define inclusion criteria (e.g., peer-reviewed studies with in vivo neuroprotection endpoints), assess risk of bias (e.g., blinding, sample size), and perform meta-regression to explore heterogeneity sources (e.g., dosing regimens, animal strains). Use GRADE criteria to evaluate evidence quality and identify gaps requiring preclinical validation .
Methodological Standards
- Data Reporting : Adhere to significant figure rules (e.g., report IC50 as 1.2 µM ± 0.1, not 1.234 µM) and define statistical thresholds a priori .
- Ethical Compliance : For in vivo work, declare ethics committee approvals and animal welfare protocols (e.g., ARRIVE guidelines) .
- Reproducibility : Archive raw datasets, code for statistical analyses, and detailed synthesis protocols in public repositories (e.g., Zenodo) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
